

5-(Trifluoromethyl)pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrazole-3-carboxamide

Cat. No.: B168205

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CAS Number: 1276541-94-6[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-(Trifluoromethyl)pyrazole-3-carboxamide** and its derivatives, focusing on their chemical synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this class of compounds.

Core Compound Properties

5-(Trifluoromethyl)pyrazole-3-carboxamide is a solid at room temperature with a molecular weight of 179.10 g/mol. While detailed physicochemical data for this specific compound is limited in publicly available literature, data for related derivatives provide insights into the general characteristics of this chemical class.

Property	Value	Source
CAS Number	1276541-94-6	ChemicalBook[1]
Molecular Formula	C5H4F3N3O	Sigma-Aldrich
Molecular Weight	179.10	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of **5-(Trifluoromethyl)pyrazole-3-carboxamide** and its derivatives typically involves the construction of the pyrazole core followed by functional group manipulations. While a specific protocol for the title compound is not readily available, the following general experimental procedures for analogous compounds can be adapted.

General Synthesis of N-substituted 5-(Trifluoromethyl)pyrazole-4-carboxamides

A common synthetic route involves the coupling of a pyrazole-carboxylic acid with an appropriate amine.[2]

Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

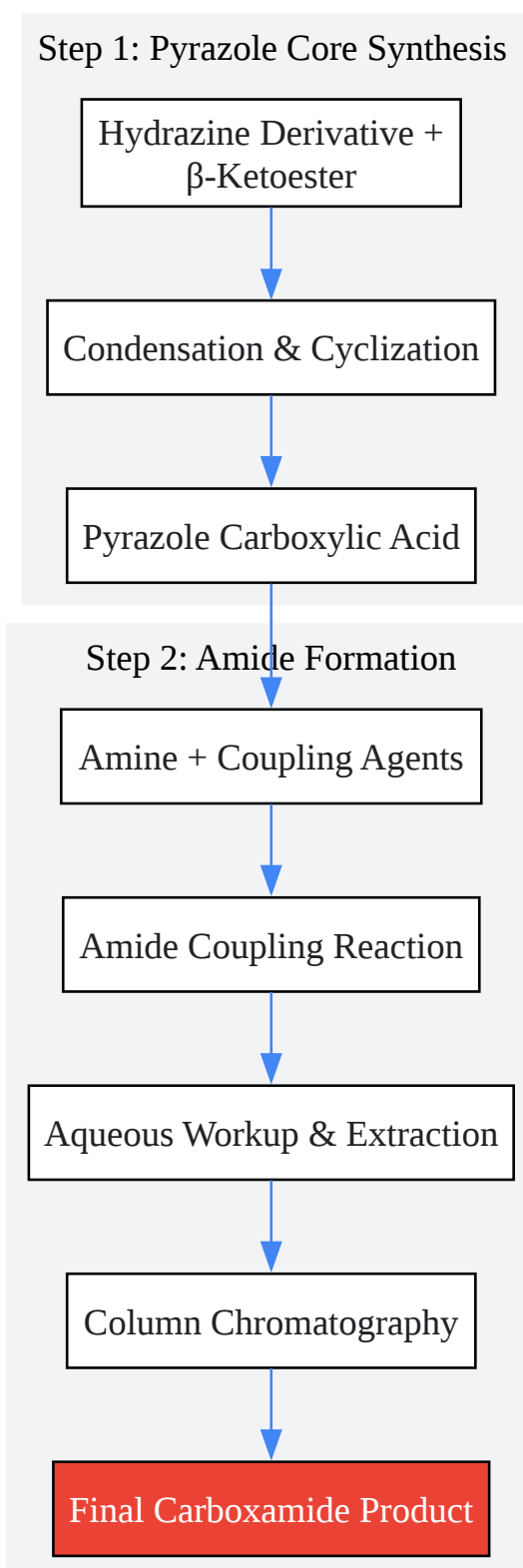
This intermediate can be synthesized through the condensation of a hydrazine with a β -ketoester bearing a trifluoromethyl group, followed by cyclization.

Step 2: Amide Coupling

- To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
- Add the desired aniline derivative to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

- Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.[\[2\]](#)

Experimental Workflow for Synthesis



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A generalized workflow for the synthesis of pyrazole carboxamides.

Biological Activity and Quantitative Data

Derivatives of **5-(Trifluoromethyl)pyrazole-3-carboxamide** have shown significant biological activity across various therapeutic areas, including as anti-inflammatory, antifungal, and anticancer agents.

Anti-inflammatory Activity (COX Inhibition)

Several studies have investigated trifluoromethyl-pyrazole-carboxamides as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound	Target	IC50 (μM)	Assay	Source
Trifluoromethyl-pyrazole derivative 3a	COX-1	>100	in vitro COX inhibition assay	[2]
Trifluoromethyl-pyrazole derivative 3a	COX-2	0.25	in vitro COX inhibition assay	[2]
Trifluoromethyl-pyrazole derivative 3c	COX-1	>100	in vitro COX inhibition assay	[2]
Trifluoromethyl-pyrazole derivative 3c	COX-2	0.18	in vitro COX inhibition assay	[2]

Antifungal Activity

These compounds have also demonstrated potent activity against various fungal pathogens.

Compound	Fungal Strain	EC50 (µg/mL)	Source
Pyrazole-carboxamide derivative 7a	Gibberella zeae	1.8	[3]
Pyrazole-carboxamide derivative 7c	Fusarium oxysporum	1.5	[3]
Pyrazole-carboxamide derivative 7c	Cytospora mandshurica	3.6	[3]
Pyrazole-carboxamide derivative 7f	Phytophthora infestans	6.8	[3]

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various cancer cell lines.

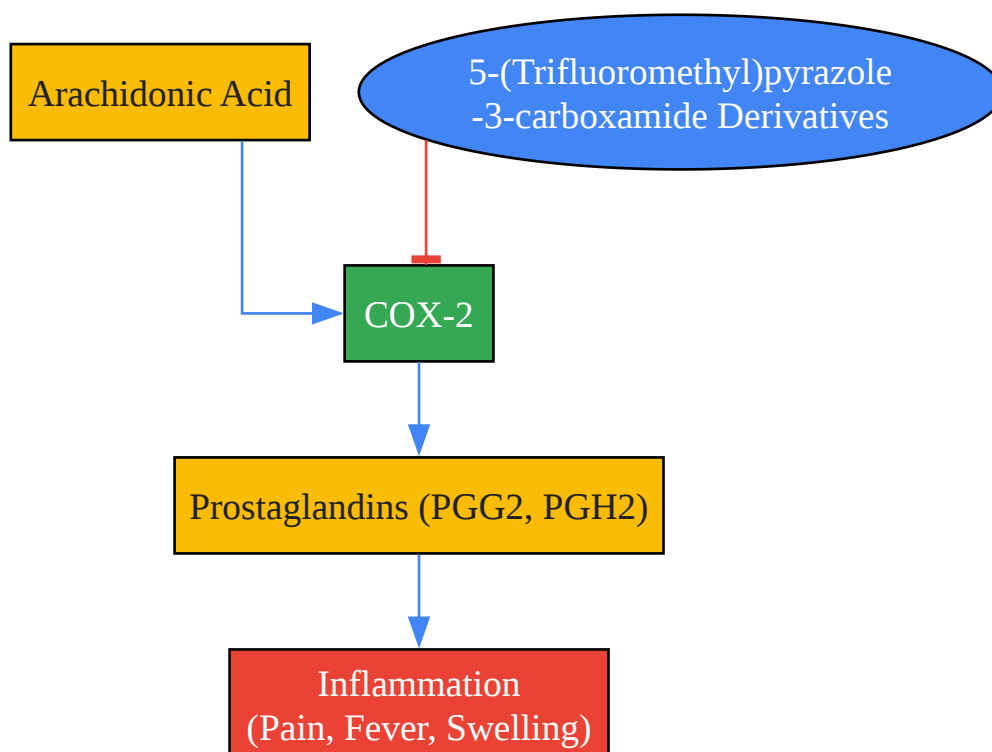
Compound	Cell Line	IC50 (µM)	Source
5-trifluoromethyl-1H-pyrazole-4-carboxamide T1	A549 (Lung Cancer)	24.9	[4]
5-trifluoromethyl-1H-pyrazole-4-carboxamide T4	A549 (Lung Cancer)	21.9	[4]
5-trifluoromethyl-1H-pyrazole-4-carboxamide T6	A549 (Lung Cancer)	14.0	[4]
5-trifluoromethyl-1H-pyrazole-4-carboxamide T7	A549 (Lung Cancer)	10.2	[4]

Signaling Pathways

The biological effects of **5-(Trifluoromethyl)pyrazole-3-carboxamide** derivatives are often mediated through their interaction with specific signaling pathways.

COX-2 Signaling Pathway in Inflammation

Trifluoromethyl-pyrazole derivatives have been identified as selective inhibitors of COX-2.[5] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[6][7][8][9]

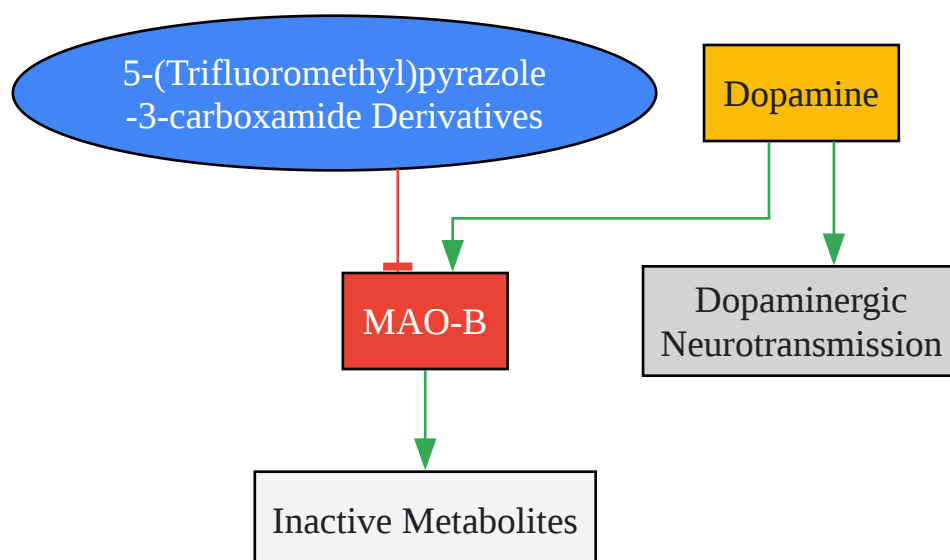


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Inhibition of the COX-2 pathway by trifluoromethyl-pyrazole derivatives.

MAO-B Signaling Pathway in Neurodegeneration

Certain derivatives have been explored as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[10] Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[10][11]



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Inhibition of the MAO-B dopamine degradation pathway.

Conclusion

5-(Trifluoromethyl)pyrazole-3-carboxamide and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anti-inflammatory, antifungal, and anticancer agents warrants further investigation. The synthetic accessibility and the possibility of tuning their biological activity through structural modifications make them attractive candidates for the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and expand upon the promising applications of this chemical scaffold.

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- To cite this document: BenchChem. [5-(Trifluoromethyl)pyrazole-3-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168205#5-trifluoromethyl-pyrazole-3-carboxamide-cas-number]

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